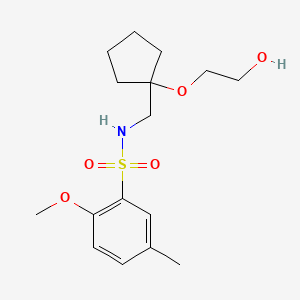![molecular formula C13H24N2O2 B2821210 7-(Boc-amino)-2-azaspiro[3.5]nonane CAS No. 1434142-07-0](/img/structure/B2821210.png)
7-(Boc-amino)-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Boc-amino)-2-azaspiro[3.5]nonane is a chemical compound with the molecular formula C13H24N2O2. It is also known as tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Boc-amino)-2-azaspiro[3.5]nonane typically involves the reaction of a spirocyclic ketone with an amine, followed by the introduction of the Boc protecting group. One common method involves the following steps:
Formation of the spirocyclic ketone: This can be achieved through a cyclization reaction involving a suitable precursor.
Amination: The spirocyclic ketone is then reacted with an amine to introduce the amino group.
Protection with Boc group: Finally, the amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Boc-amino)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Major Products Formed
Substitution reactions: The major products are substituted spirocyclic compounds.
Deprotection reactions: The major product is the free amine.
Oxidation and reduction reactions: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Boc-amino)-2-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Boc-amino)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. Upon deprotection, the free amine can interact with biological targets such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-azaspiro[3.5]nonane: This compound lacks the Boc protecting group and is more reactive.
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: This compound contains an oxygen atom in the spirocyclic ring, making it structurally similar but with different reactivity.
Uniqueness
7-(Boc-amino)-2-azaspiro[3.5]nonane is unique due to its Boc-protected amine functionality, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-6-13(7-5-10)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIJIQOTYZDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propan-2-yl 2-[5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)


![5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2821139.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)
![methyl 2-[(2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2821148.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)
